5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol
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Overview
Description
WAY-647729 is a chemical compound known for its role as a cyclin-dependent kinase 9 (CDK9) inhibitor . Cyclin-dependent kinases are crucial for regulating the cell cycle, and inhibitors like WAY-647729 are of significant interest in cancer research and treatment.
Preparation Methods
The synthetic routes and reaction conditions for WAY-647729 are not widely published. it is typically synthesized through a series of organic reactions involving the formation of thieno[2,3-d]pyrimidine and naphthalene derivatives . Industrial production methods would likely involve optimizing these reactions for higher yield and purity, using standard organic synthesis techniques.
Chemical Reactions Analysis
WAY-647729 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-647729 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases.
Biology: It helps in understanding the role of CDK9 in cell cycle regulation and transcription.
Medicine: It is being investigated for its potential use in cancer therapy, particularly in targeting cancers that are dependent on CDK9 activity.
Industry: It may be used in the development of new therapeutic agents and in drug discovery research.
Mechanism of Action
WAY-647729 exerts its effects by inhibiting the activity of cyclin-dependent kinase 9 (CDK9). CDK9 is involved in the regulation of transcription elongation by RNA polymerase II. By inhibiting CDK9, WAY-647729 disrupts the transcription process, leading to the suppression of genes that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
WAY-647729 can be compared with other CDK9 inhibitors such as flavopiridol and dinaciclib. While all these compounds inhibit CDK9, WAY-647729 is unique in its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Flavopiridol: A broad-spectrum CDK inhibitor.
Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.
SNS-032: Another CDK9 inhibitor with a different chemical structure.
Biological Activity
5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of thieno[2,3-d]pyrimidine derivatives with naphthalene derivatives through amination reactions. The Gewald reaction is often employed to construct the thieno ring system, followed by subsequent modifications to introduce the naphthalenol moiety.
Anticancer Properties
Research has demonstrated that compounds featuring the thieno[2,3-d]pyrimidine scaffold exhibit promising anticancer activity. The biological evaluation of various thieno[2,3-d]pyrimidine derivatives has shown significant inhibitory effects on breast cancer cell lines such as MDA-MB-231. For instance, in a study assessing a series of thieno[2,3-d]pyrimidine derivatives, all synthesized compounds displayed cytotoxic activity against MDA-MB-231 cells with IC50 values indicating strong potential for further development as anti-breast cancer agents .
Table 1: Summary of Biological Activity Against MDA-MB-231 Cells
Compound Name | IC50 Value (µM) | Mechanism of Action |
---|---|---|
Compound 1 | 0.5 | Microtubule depolymerization |
Compound 2 | 0.7 | Apoptosis induction |
Compound 3 | 0.3 | Inhibition of cell proliferation |
The mechanisms by which this compound exhibits its biological activity are multifaceted:
- Microtubule Targeting : Compounds derived from thieno[2,3-d]pyrimidine have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Kinase Inhibition : Some derivatives have been identified as potent inhibitors of serine/threonine kinases such as Pim kinases, which are implicated in various malignancies . The ability to selectively inhibit these kinases can lead to reduced tumor growth and improved therapeutic outcomes.
- Receptor Antagonism : Certain thieno[2,3-d]pyrimidine derivatives act as antagonists for hormone receptors like LHRH (luteinizing hormone-releasing hormone), providing an alternative pathway for therapeutic intervention in hormone-sensitive cancers .
Case Studies
Several studies have highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives in preclinical models:
- Case Study 1 : A derivative demonstrated an IC50 value of 0.25 µM against MDA-MB-231 cells and was shown to induce apoptosis through mitochondrial pathways.
- Case Study 2 : Another derivative exhibited significant inhibition (65%) of VEGF receptor tyrosine kinase activity, suggesting potential utility in targeting angiogenesis in tumors .
Properties
IUPAC Name |
5-(thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c20-14-6-2-3-10-11(14)4-1-5-13(10)19-15-12-7-8-21-16(12)18-9-17-15/h1-9,20H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOSYBWTPRPCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)NC3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.